molecular formula C9H16O3 B081450 3-Hydroxy-2,2-dimethylpropyl methacrylate CAS No. 13463-71-3

3-Hydroxy-2,2-dimethylpropyl methacrylate

Cat. No. B081450
CAS RN: 13463-71-3
M. Wt: 172.22 g/mol
InChI Key: ONMLAAZEQUPQSE-UHFFFAOYSA-N
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Patent
US08809447B2

Procedure details

To a 2-L flask was charged neopentyl glycol (208.3 g, 2.0 moles), toluene (250 mL), hydroquinone (0.5 g) and sodium methoxide (25% in methanol, 8 g). The mixture was heated to 60-65° C. and methyl methacrylate (120 g, 1.2 moles) was added dropwise over 1 hour. The reaction was held at 70° C. for one hour under moderate vacuum to remove methanol and low boilers. Reaction was worked up by washing with 2×250 mL water and 1×100 mL saturated sodium chloride solution at 70° C. Toluene was evaporated and the resulting crude product (166 g) distilled to provide 3-hydroxy-2,2-dimethylpropyl methacrylate of 97% GC assay. To a 300 mL flask was charged 3-hydroxy-2,2-dimethylpropyl methacrylate (11.5 g, 0.064 moles), methylene chloride (20 g), DMAP (0.01 g), hydroquinone (0.05 g) and the mixture cooled to 0-5° C. To this was added dropwise diketene (5.4 g) at <3° C. Reaction allowed to warm to room temperature and stir overnight. Reaction cooled to 0-5° C. and additional diketene (2 g) added to complete reaction. Once reaction was complete, the dichloromethane was removed at 60° C. with house vacuum. Crude product distilled via Kugelrohr distillation to provide desired product of 92.6% assay with 1.6% starting material remaining (GC assay).
Quantity
208.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:7])([CH2:5][OH:6])[CH3:4].C1(C=CC(O)=CC=1)O.C[O-].[Na+].[C:19](OC)(=[O:23])[C:20]([CH3:22])=[CH2:21]>C1(C)C=CC=CC=1>[C:19]([O:1][CH2:2][C:3]([CH3:7])([CH3:4])[CH2:5][OH:6])(=[O:23])[C:20]([CH3:22])=[CH2:21] |f:2.3|

Inputs

Step One
Name
Quantity
208.3 g
Type
reactant
Smiles
OCC(C)(CO)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove methanol and low boilers
CUSTOM
Type
CUSTOM
Details
Reaction
WASH
Type
WASH
Details
by washing with 2×250 mL water and 1×100 mL saturated sodium chloride solution at 70° C
CUSTOM
Type
CUSTOM
Details
Toluene was evaporated
DISTILLATION
Type
DISTILLATION
Details
the resulting crude product (166 g) distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.